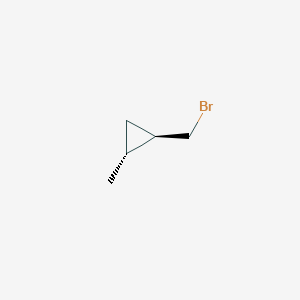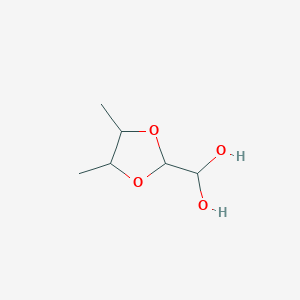![molecular formula C35H47O3P B12962156 (2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12962156.png)
(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” is a complex organic molecule that belongs to the class of oxaphospholes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” typically involves multi-step organic reactions. The key steps may include:
- Formation of the oxaphosphole ring through cyclization reactions.
- Introduction of the tert-butyl, dimethoxyphenyl, and triisopropylbenzyl groups via substitution reactions.
- Purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to achieve high yields and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Implementation of large-scale purification methods, such as crystallization or distillation.
化学反应分析
Types of Reactions
The compound “(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield oxides or hydroxylated derivatives.
- Reduction may yield deoxygenated or hydrogenated derivatives.
- Substitution may yield compounds with new functional groups replacing the original ones.
科学研究应用
Chemistry
In chemistry, “(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. Researchers may investigate its interactions with biological molecules, such as proteins or nucleic acids, to understand its potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, the compound may be used in the development of new materials with unique properties. Its structural features could contribute to the design of advanced materials for applications in electronics, coatings, or other fields.
作用机制
The mechanism of action of “(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” involves its interactions with specific molecular targets. These interactions may include:
- Binding to enzymes or receptors to modulate their activity.
- Interacting with nucleic acids to influence gene expression.
- Participating in signaling pathways to regulate cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds to “(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” include other oxaphospholes with different substituents. Examples may include:
- Compounds with different alkyl or aryl groups.
- Compounds with additional functional groups, such as hydroxyl or amino groups.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of substituents and its stereochemistry. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C35H47O3P |
|---|---|
分子量 |
546.7 g/mol |
IUPAC 名称 |
(2R,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]methyl]-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C35H47O3P/c1-21(2)24-18-26(22(3)4)28(27(19-24)23(5)6)20-32-38-31-17-12-14-25(34(31)39(32)35(7,8)9)33-29(36-10)15-13-16-30(33)37-11/h12-19,21-23,32H,20H2,1-11H3/t32-,39-/m1/s1 |
InChI 键 |
RXGMKJPMNONITA-IMFBIXIZSA-N |
手性 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C[C@@H]2OC3=CC=CC(=C3[P@@]2C(C)(C)C)C4=C(C=CC=C4OC)OC)C(C)C |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC2OC3=CC=CC(=C3P2C(C)(C)C)C4=C(C=CC=C4OC)OC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




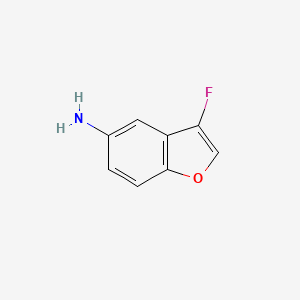
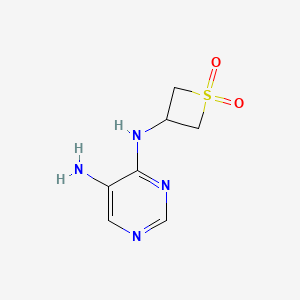
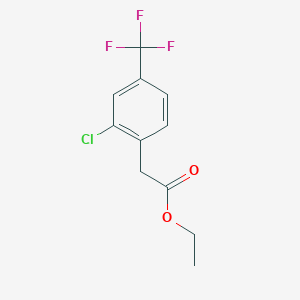

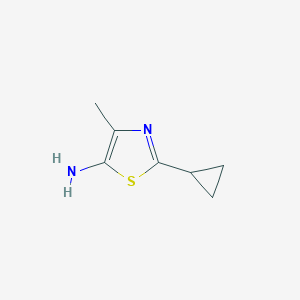
![2-Fluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12962152.png)
![Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12962154.png)

